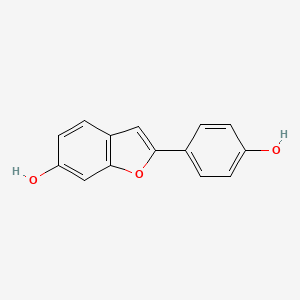

2-(4-Hydroxyphenyl)benzofuran-6-ol

Description

Nomenclature and Chemical Classification within the Benzofuran (B130515) Family

The systematic name for this compound is 2-(4-hydroxyphenyl)-1-benzofuran-6-ol. epa.gov It is classified as a 2-arylbenzofuran, a subgroup of the benzofuran family where a phenyl group is attached at the second position of the benzofuran ring system. drugbank.com Benzofurans themselves are a class of heterocyclic compounds, meaning their ring structures contain atoms of at least two different elements. researchgate.netrsc.org The core of a benzofuran is formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring. researchgate.netrsc.org

Below is a table summarizing the key identifiers for 2-(4-Hydroxyphenyl)benzofuran-6-ol.

| Identifier | Value |

| Chemical Name | This compound lookchem.com |

| CAS Number | 52814-74-1 epa.govlookchem.com |

| Molecular Formula | C14H10O3 lookchem.com |

| ChEMBL ID | CHEMBL265940 lookchem.com |

| DSSTox Substance ID | DTXSID30356062 lookchem.com |

And here are some of its computed chemical properties:

| Property | Value |

| Molecular Weight | 226.232 g/mol lookchem.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Complexity | 260 lookchem.com |

| LogP | 3.51 lookchem.com |

Research Significance within Heterocyclic Chemistry and Medicinal Chemistry Contexts

The benzofuran scaffold is a privileged structure in chemical and pharmaceutical research, and this compound is a significant member of this class. rsc.orgrsc.org

In Heterocyclic Chemistry: The synthesis of benzofuran derivatives is a dynamic area of research in organic chemistry. researchgate.net The development of novel and efficient synthetic routes to compounds like 2-(4-hydroxyphenyl)benzofurans is of great interest as it provides access to a wide array of derivatives for further study. nih.govkoreascience.krunimi.it The construction of the benzofuran ring system itself presents unique synthetic challenges and opportunities, driving innovation in reaction methodologies. rsc.org

In Medicinal Chemistry: Benzofuran derivatives are ubiquitous in nature and have been shown to possess a wide spectrum of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties. rsc.orgrsc.org This has made them attractive targets for drug discovery and development. ontosight.ai

Specific research findings highlight the potential of this structural class:

Alzheimer's Disease: A series of 2-(4-hydroxyphenyl)benzofurans were synthesized and evaluated as inhibitors of β-amyloid aggregation, a key pathological process in Alzheimer's disease. nih.govkoreascience.krresearchgate.net

Cancer Research: The general class of 2-arylbenzofurans has been investigated for various applications, including as selective estrogen receptor β (ERβ) ligands, which have implications for hormone-dependent cancers. drugbank.com

Molecular Chaperone Modulation: Functionalized derivatives of 2-(4-hydroxyphenyl)-3-methylbenzofuran have been synthesized as allosteric modulators of Hsp90 (Heat shock protein 90) activity, a target of interest in cancer therapy. unimi.it

The diverse biological activities associated with the benzofuran core underscore the importance of compounds like this compound as lead structures in medicinal chemistry. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIXIREHIPWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356062 | |

| Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52814-74-1 | |

| Record name | 2-(4-hydroxyphenyl)-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 2 4 Hydroxyphenyl Benzofuran 6 Ol and Its Analogs

Strategies for Benzofuran (B130515) Core Construction

The construction of the benzofuran core is a critical step in the synthesis of 2-(4-hydroxyphenyl)benzofuran-6-ol and its derivatives. The primary approaches involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring, which can be achieved through various cyclization and coupling reactions. thieme-connect.comthieme-connect.comacs.orgnih.govorganic-chemistry.orgthieme-connect.comorganic-chemistry.orgnih.govsioc-journal.cn

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of benzofurans, providing a direct route to the heterocyclic core. thieme-connect.comorganic-chemistry.orgnih.govsioc-journal.cn These methods typically involve the formation of a carbon-oxygen bond to close the furan ring.

Acid-catalyzed cyclization is a common method for synthesizing benzofurans from suitable precursors. organic-chemistry.orgwuxiapptec.comwuxibiology.com This approach often utilizes strong acids like polyphosphoric acid (PPA) to promote the intramolecular cyclization and dehydration of intermediates. wuxiapptec.comwuxibiology.com For instance, the cyclization of α-phenoxy ketones, formed from the reaction of a phenol (B47542) with an α-halo ketone, can be effectively promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to yield 2,3-disubstituted benzofurans. researchgate.net

The mechanism of acid-catalyzed cyclization generally involves the protonation of a carbonyl or hydroxyl group, followed by nucleophilic attack from the aromatic ring to form the new heterocyclic ring. wuxiapptec.comwuxibiology.com Subsequent elimination of water or an alcohol leads to the final benzofuran product. wuxiapptec.comwuxibiology.com The regioselectivity of the cyclization can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

A study on the acid-catalyzed cyclization of acetal (B89532) substrates demonstrated that the reaction proceeds through the formation of an oxonium ion intermediate. wuxiapptec.comwuxibiology.com Computational analysis of this intermediate was found to be crucial in predicting the regioselectivity of the cyclization, which did not always align with predictions based on the starting material's properties. wuxiapptec.com

| Precursor Type | Catalyst | Key Features |

| α-Phenoxy ketones | Eaton's Reagent | Mild conditions, good to excellent yields for 3-substituted or 2,3-disubstituted benzofurans. researchgate.net |

| Acetal Substrates | Polyphosphoric Acid (PPA) | Proceeds via an oxonium ion intermediate; regioselectivity predictable by QM analysis. wuxiapptec.comwuxibiology.com |

| Salicylaldehydes and Ethyl Diazoacetate | H₂SO₄ | Two-step process involving hemiacetal formation followed by acid-catalyzed dehydration. orgsyn.org |

Oxidative cyclization provides another powerful route to the benzofuran nucleus. A notable example is the hypervalent iodine(III)-catalyzed oxidative cyclization of ortho-hydroxystilbenes. thieme-connect.comthieme-connect.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This method utilizes a catalytic amount of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA). thieme-connect.comthieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions and affords 2-arylbenzofurans in good to excellent yields. thieme-connect.comthieme-connect.comorganic-chemistry.org

The reaction is believed to proceed through an initial oxidation of the phenol to a phenoxy radical, which then undergoes intramolecular cyclization onto the double bond of the stilbene (B7821643) moiety. Subsequent oxidation and rearomatization lead to the benzofuran product. The efficiency of the reaction can be influenced by the choice of oxidant and solvent. thieme-connect.com For example, using m-CPBA as the oxidant in acetonitrile (B52724) has been shown to be effective. thieme-connect.com

| Substrate | Catalyst System | Yield |

| (E)-2-Styrylphenol | 10 mol% PhI(OAc)₂, 2.0 equiv. m-CPBA | 83% thieme-connect.com |

| Various ortho-hydroxystilbenes | 10 mol% PhI(OAc)₂, m-CPBA | Good to excellent yields thieme-connect.comorganic-chemistry.org |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of the benzofuran ring is no exception. thieme-connect.comacs.orgnih.govnih.gov Palladium and copper catalysts are particularly prominent in these methodologies.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for forming carbon-carbon bonds. acs.orgnih.govorganic-chemistry.org This reaction has been ingeniously adapted for the synthesis of benzofurans. acs.orgorganic-chemistry.orgnih.govthieme-connect.com A common strategy involves a domino or cascade process where an initial Sonogashira coupling is followed by an intramolecular cyclization. acs.orgorganic-chemistry.orgnih.gov

For instance, 2-arylbenzofurans can be synthesized in a one-pot reaction from 2-halophenols and terminal alkynes. acs.orgnih.gov The process typically involves an initial Sonogashira coupling to form a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to furnish the benzofuran ring. nih.gov The use of palladium nanoparticles as a recyclable catalyst has also been reported, offering a more sustainable approach. organic-chemistry.orgthieme-connect.com These reactions can tolerate a wide range of functional groups on both the phenol and alkyne components. acs.orgorganic-chemistry.org Microwave irradiation has been shown to accelerate these reactions and minimize the formation of side products. nih.gov

| Reactants | Catalyst System | Key Features |

| 2-Iodophenols and Terminal Alkynes | PdNPs, PPh₃, K₂CO₃ | One-pot, mild conditions, recyclable catalyst. organic-chemistry.orgthieme-connect.com |

| Aryl Halides and 2-Halophenols | Multicatalytic system | One-pot, two Sonogashira couplings followed by cyclization. acs.org |

| 2-Iodophenols, Terminal Alkynes, and Aryl Iodides | Pd catalyst, microwave irradiation | Three-component, one-pot synthesis of 2,3-disubstituted benzofurans. nih.gov |

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods. nih.govrsc.orgnih.gov A notable copper-catalyzed approach for benzofuran synthesis is the decarboxylative intramolecular C-O coupling of 3-arylcoumarins. rsc.org This reaction proceeds under aerobic conditions in the presence of a copper(II) chloride/1,10-phenanthroline catalyst system, providing a variety of 2-arylbenzofurans in moderate to good yields. rsc.org

Another copper-catalyzed method involves the aerobic oxidative cyclization of phenols and alkynes. nih.govrsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization, offering a regioselective route to polysubstituted benzofurans. nih.govrsc.org Furthermore, copper-catalyzed decarboxylative cross-coupling reactions have been developed for the synthesis of internal alkynes, which can be precursors to benzofurans. nih.govexlibrisgroup.com These methods often utilize a copper-based nanocatalyst and can be performed under heterogeneous conditions, allowing for easy catalyst recovery. nih.gov

| Starting Material | Catalyst System | Key Features |

| 3-Arylcoumarins | CuCl₂/1,10-phenanthroline | Decarboxylative intramolecular C-O coupling under aerobic conditions. rsc.org |

| Phenols and Alkynes | Copper catalyst, O₂ | One-pot, sequential nucleophilic addition and oxidative cyclization. nih.govrsc.org |

| Haloarenes and Alkynoic Acids | Magnetically separable copper nanocatalyst | Decarboxylative cross-coupling to form internal alkynes. nih.gov |

C-H Bond Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including benzofurans. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.

In the context of benzofuran synthesis, palladium-catalyzed C-H bond functionalization has been a prominent method. For instance, the reaction of phenols with bromoalkynes can lead to the formation of 2-substituted benzofurans. This process involves the initial generation of (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization to yield the desired benzofuran products in good yields. organic-chemistry.org

Another notable C-H functionalization strategy involves the palladium-catalyzed coupling of 2-chloroaryl alkynes. This method allows for a one-pot synthesis of substituted benzofurans through a phenol formation/cyclization protocol. organic-chemistry.org The versatility of these C-H activation methods provides a direct route to various benzofuran derivatives, which can be further elaborated to produce analogs of this compound.

One-Pot Synthetic Routes

A facile one-pot synthesis involves the reaction of 4-substituted phenols with 2-chloro-1-(4-acetoxyphenyl)ethanone in the presence of zinc chloride. nih.govkoreascience.kr This reaction directly affords 3-methylthio-2-(4-acetoxyphenyl)benzofurans, which can then be converted to the target 2-(4-hydroxyphenyl)benzofurans through hydrolysis and desulfurization. nih.gov

Another efficient one-pot procedure involves the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst, leading to the rapid synthesis of functionalized benzofurans. organic-chemistry.org Furthermore, a transition-metal-free, one-pot process has been developed for the synthesis of benzofuranamines and benzo[b]thiophenamines at room temperature, highlighting the move towards more sustainable and milder reaction conditions. mdpi.com These one-pot strategies streamline the synthetic process, making it a more practical and scalable approach for generating libraries of benzofuran derivatives.

Intramolecular Wittig Reactions in Benzofuran Synthesis

The intramolecular Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has been effectively utilized in the synthesis of the benzofuran ring system. This reaction typically involves the generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a suitably positioned carbonyl group to form the furan ring.

A general method for the preparation of functionalized benzofurans relies on a chemoselective intramolecular Wittig reaction. rsc.orgnih.gov In this approach, in situ formed phosphorus ylides, derived from Michael acceptors and acid chlorides, undergo cyclization with an ester functionality to construct the benzofuran ring. rsc.orgnih.gov The reaction conditions are generally mild, and a wide range of substrates can be employed, demonstrating the versatility of this method. rsc.orgnih.gov

The chemoselectivity of the intramolecular Wittig reaction is a key feature, allowing for the synthesis of highly functionalized benzofurans even in the presence of multiple reactive sites. rsc.orgacs.org For example, intermediates containing both ester and amide functionalities can be selectively cyclized to form either benzofurans or indoles, respectively, by carefully controlling the reaction conditions. rsc.org

| Starting Materials | Key Reagents | Product Type | Yield (%) | Reference |

| Michael acceptors, Acid chlorides | Bu3P, Et3N | Functionalized benzofurans | High | rsc.org |

| N-acyl imines, Pivaloyl chloride | Bu3P, Et3N | Benzofuran derivatives | 77 | acs.org |

Rearrangement and Condensation Reactions for Benzofuran Ring Formation

A variety of rearrangement and condensation reactions have been historically and continue to be employed for the construction of the benzofuran nucleus. These methods often involve the cyclization of appropriately substituted precursors under acidic or basic conditions.

One common approach is the cyclodehydration of α-phenoxy ketones. researchgate.net This reaction can be promoted by reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to afford 2,3-disubstituted benzofurans in moderate to excellent yields. researchgate.net The starting α-phenoxy ketones are readily accessible from the reaction of phenols and α-bromo ketones. researchgate.net

Another classical method involves the Perkin rearrangement, which can be adapted for benzofuran synthesis. Additionally, condensation reactions of phenacyl phenyl ethers using PPA in xylene at elevated temperatures can lead to the formation of 2-arylbenzofurans. jocpr.com Claisen rearrangement of O-allylphenols followed by ring-closing metathesis is another modern strategy to access various benzofuran derivatives. researchgate.net These rearrangement and condensation reactions provide a diverse toolkit for accessing the benzofuran core structure.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Cyclodehydration | α-Phenoxy ketones | Eaton's reagent | 2,3-Disubstituted benzofurans | researchgate.net |

| Condensation | Phenacyl phenyl ethers | PPA, xylene, 130°C | 2-Arylbenzofurans | jocpr.com |

| Claisen Rearrangement/RCM | O-Allylphenols | Heat, Grubbs catalyst | Benzofurans | researchgate.net |

Derivatization and Analog Synthesis Approaches

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Derivatization is typically achieved by modifying the core benzofuran structure or the pendant phenyl group.

One common derivatization strategy involves the synthesis of amide analogs. For example, 2-(benzofuran-2-yl)acetic acid can be coupled with various aminophenols using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield a series of N-(hydroxyphenyl)acetamide derivatives. nih.gov This allows for the exploration of different substitution patterns on the phenyl ring.

Furthermore, the synthesis of various substituted benzofurans can be achieved through palladium-catalyzed cross-coupling reactions. nih.gov For instance, Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, provides a versatile route to a wide range of 2-substituted benzofurans. nih.gov This method allows for the introduction of diverse substituents at the 2-position of the benzofuran ring, enabling the synthesis of a broad library of analogs.

| Derivative Type | Starting Material | Key Reagents | Example Product | Reference |

| Amide | 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol, EDC | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | nih.gov |

| 2-Substituted Benzofuran | o-Iodophenol, Terminal alkyne | (PPh3)PdCl2, CuI, Et3N | 2-Substituted benzofurans | nih.gov |

Structural Elucidation of 2 4 Hydroxyphenyl Benzofuran 6 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

1D NMR Spectroscopy: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For a compound like 2-(4-Hydroxyphenyl)benzofuran-6-ol, distinct signals would be expected for the aromatic protons on the benzofuran (B130515) and hydroxyphenyl rings, as well as for the hydroxyl protons.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each carbon signal indicates its hybridization and the nature of the atoms attached to it.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (based on Moracin M)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzofuran Ring | ||

| C-2 | - | ~155.8 |

| C-3 | ~6.89 (s) | ~102.0 |

| C-4 | ~6.88 (d, J=2.0 Hz) | ~97.0 |

| C-5 | ~6.71 (dd, J=2.0, 8.4 Hz) | ~111.8 |

| C-6 | - | ~158.5 |

| C-7 | ~7.33 (d, J=8.8 Hz) | ~121.6 |

| C-7a | - | ~120.6 |

| C-3a | - | ~155.4 |

| Hydroxyphenyl Ring | ||

| C-1' | - | ~132.4 |

| C-2'/C-6' | ~6.74 (d, J=2.4 Hz) | ~102.5 |

| C-3'/C-5' | ~6.23 (t, J=2.4 Hz) | ~100.8 |

| C-4' | - | ~154.7 |

Note: This data is predictive and based on the reported values for Moracin M. Actual experimental values may vary. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 't' triplet. J-couplings are given in Hertz (Hz).

2D NMR Spectroscopy: Two-dimensional NMR experiments provide more detailed information about the connectivity between atoms, which is crucial for assembling the molecular structure. Common 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. For this compound, COSY would be used to establish the proton-proton correlations within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by identifying long-range connections between different parts of the molecule. For instance, it could be used to confirm the connection between the hydroxyphenyl ring and the benzofuran core.

The application of these 2D NMR techniques is a standard procedure in the structural elucidation of novel benzofuran derivatives unimi.itresearchgate.net.

High-Resolution Mass Spectrometry (HRESIMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRESIMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the unambiguous determination of the molecular formula from the measured mass.

For this compound (C₁₄H₁₀O₃), the expected exact mass would be calculated and compared with the experimentally determined mass to confirm the elemental composition. HRESIMS is also used in tandem with fragmentation techniques (MS/MS) to gain further structural information by analyzing the fragmentation patterns of the molecule. This is a common practice in the analysis of benzofuran derivatives researchgate.net.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures or natural product extracts, as well as for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For benzofuran derivatives, a common mobile phase for TLC might consist of a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The separated spots on the TLC plate can be visualized under UV light or by using a staining reagent.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. For the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape sielc.com. The purity of the compound can be determined by the presence of a single peak in the chromatogram.

By combining these advanced spectroscopic and chromatographic methods, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, ensuring the identity and purity of the compound for further investigation.

Computational Chemistry and Theoretical Studies on 2 4 Hydroxyphenyl Benzofuran 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 2-(4-Hydroxyphenyl)benzofuran-6-ol and related compounds. nih.govphyschemres.org These methods allow for the detailed examination of the molecule's electronic landscape and its inherent reactivity.

Elucidation of Electronic Structure and Reactivity Parameters

DFT calculations have been used to investigate the electronic structure of 2-phenylbenzofuran (B156813) derivatives, providing insights into their stability and reactivity. physchemres.org Key parameters such as Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA) are crucial in understanding the antioxidant potential of phenolic compounds like this compound. nih.gov

The BDE is a measure of the energy required to break a specific bond homolytically, and for phenols, a lower O-H BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. nih.gov Similarly, PA, which is the negative of the enthalpy change for the gas-phase protonation of a molecule, is a key descriptor in mechanisms involving proton loss. nih.gov Studies on similar 2-phenylbenzofuran derivatives have shown that the antioxidant activity in the gaseous phase is often governed by the O-H BDE. nih.gov

Table 1: Key Reactivity Parameters for 2-Phenylbenzofuran Derivatives (Illustrative)

| Parameter | Description | Significance in Reactivity |

| Bond Dissociation Enthalpy (BDE) | Energy required for homolytic cleavage of the O-H bond. | A lower BDE suggests a higher propensity for hydrogen atom donation, indicating potential antioxidant activity. nih.gov |

| Proton Affinity (PA) | Enthalpy change upon protonation of the phenoxide anion. | A lower PA value indicates that the anion is more stable and thus the parent molecule is more acidic, favoring proton loss mechanisms. nih.gov |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Relates to the ease of electron donation in single electron transfer mechanisms. nih.gov |

| Electron Transfer Enthalpy (ETE) | Enthalpy change associated with the transfer of an electron from the phenoxide anion. | A key parameter in the Sequential Proton Loss-Electron Transfer (SPLET) mechanism. nih.gov |

This table is illustrative and based on general findings for 2-phenylbenzofuran derivatives. Specific values for this compound would require dedicated calculations.

Theoretical Investigation of Reaction Mechanisms

Computational studies have been pivotal in elucidating the mechanisms by which 2-phenylbenzofuran derivatives exert their antioxidant effects. The primary mechanisms investigated are the Hydrogen Atom Transfer (HAT), and the Sequential Proton Loss-Electron Transfer (SPLET) pathways. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom from its hydroxyl group to a free radical. The thermodynamic feasibility of this pathway is primarily determined by the O-H Bond Dissociation Enthalpy (BDE). nih.gov For many 2-phenylbenzofuran derivatives, HAT is considered a dominant mechanism, especially in non-polar environments. nih.gov

Sequential Proton Loss-Electron Transfer (SPLET): This two-step mechanism involves the initial deprotonation of the hydroxyl group to form a phenoxide anion, followed by the transfer of an electron from the anion to the free radical. The SPLET mechanism is heavily influenced by the proton affinity (PA) of the molecule and the electron transfer enthalpy (ETE) of the resulting anion. nih.gov In polar solvents, the SPLET mechanism is often found to be more favorable for 2-phenylbenzofuran derivatives. nih.gov

DFT calculations help determine which of these pathways is more energetically favorable under different conditions by calculating the enthalpies associated with each step. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, like this compound might interact with a biological macromolecule, typically a protein. mdpi.comnih.gov These techniques are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Prediction of Ligand-Protein Interactions and Binding Affinities

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site. mdpi.com These simulations calculate a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. mdpi.comnih.gov For instance, studies on similar benzofuran (B130515) compounds have shown their ability to bind to proteins like serum albumins. nih.gov The interactions are often characterized by hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the protein. mdpi.com For example, the hydroxyl groups on the benzofuran scaffold are often predicted to form key hydrogen bonds with the protein target. nih.gov

Identification of Potential Biological Targets and Binding Sites

By docking this compound against a library of known protein structures, it is possible to identify potential biological targets. thebiogrid.org This approach has been used to identify estrogen receptors as potential targets for similar benzofuran derivatives. drugbank.com The binding site is the specific region on the protein where the ligand binds. Docking studies can reveal the key amino acid residues that form the binding pocket and interact with the ligand. mdpi.comnih.gov For example, in the case of some benzimidazole (B57391) derivatives with a similar hydroxyphenyl group, docking studies have shown interactions with the catalytic site of acetylcholinesterase, a key enzyme in the nervous system. nih.gov

Table 2: Illustrative Docking Simulation Results for a Benzofuran Derivative with a Protein Target

| Parameter | Description | Example Finding |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the protein. | A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com |

| Key Interacting Residues | The specific amino acids in the protein's binding site that form bonds or have close contacts with the ligand. | Hydrogen bonds with serine or glutamic acid residues; π-π stacking with phenylalanine residues. mdpi.com |

| Predicted Binding Pose | The three-dimensional orientation of the ligand within the protein's binding site. | The 4-hydroxyphenyl group may be positioned deep within a hydrophobic pocket of the protein. |

This table provides a generalized example of the types of results obtained from molecular docking studies.

Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Benzofuran 6 Ol Derivatives

Influence of Hydroxyl Group Position and Substitution Pattern

The position and presence of hydroxyl (-OH) groups on both the phenyl and benzofuran (B130515) rings of the core structure are critical determinants of biological activity. These groups can act as both hydrogen bond donors and acceptors, playing a vital role in molecular interactions with biological targets.

Research on related flavonoid structures, like flavanones, demonstrates that the location of hydroxyl groups significantly impacts their physicochemical properties and biological actions. mdpi.com For instance, the deprotonation of a hydroxyl group, which affects the molecule's charge distribution and interaction potential, is highly dependent on its position. mdpi.com In studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with a similar enol structure, the hydroxyl group at the olefin position was found to be a key factor for its antioxidant activity. nih.gov Protecting this hydroxyl group led to a sharp decrease in radical scavenging ability, highlighting the importance of a free hydroxyl group at specific positions. nih.gov

The table below summarizes the influence of hydroxyl group positioning on the antioxidant activity of related compounds.

| Compound/Feature | Position of Hydroxyl Group | Influence on Antioxidant Activity | Reference |

| Amurensin H (Benzofuran-stilbene hybrid) | 6-OH | Induces low Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA), enhancing antioxidant capacity. | researchgate.net |

| DDMP Derivatives | C-3 and C-5 | The hydroxyl group at the olefin position (C-5) is crucial; its protection significantly reduces radical scavenging activity. | nih.gov |

| 6-Hydroxyflavanone | 6-OH | Predicted to have higher antioxidant activity compared to other monohydroxyflavanones. | mdpi.com |

Effects of Substituents on the Benzofuran and Phenyl Moieties

Beyond the foundational hydroxyl groups, the addition of other substituents to the benzofuran and phenyl rings offers a pathway to modulate the biological activity of 2-(4-hydroxyphenyl)benzofuran-6-ol. These modifications can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, and target-binding affinity. elsevierpure.comnih.gov

Modifications involving alkyl chains and additional aromatic rings can profoundly impact the biological profile of benzofuran derivatives. The introduction of alkyl groups can increase lipophilicity, which may enhance cell membrane permeability. For instance, the synthesis of 5-Methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran, a β-amyloid aggregation inhibitor, started from a 2-(4-hydroxyphenyl)benzofuran derivative, indicating that alkyl and further aryl modifications are key for its specific therapeutic action. nih.govkoreascience.kr

Earlier SAR studies on benzofurans have noted that substitutions at the C-2 position, where the hydroxyphenyl group is located, are critical for cytotoxic activity. mdpi.com Introducing other heterocyclic rings at this position has also been shown to affect cytotoxicity. nih.gov The addition of a fluorine atom at position 4 of a 2-benzofuranyl group in one series of derivatives led to a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). mdpi.com This highlights that even small modifications to the aromatic system can have a significant impact.

The introduction of specific functional groups allows for fine-tuning of the molecule's properties.

Hydroxymethyl (-CH₂OH): The presence of a hydroxymethyl group can increase hydrophilicity and provide an additional site for hydrogen bonding. In a known compound, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-((2R,3S)-3-(hydroxymethyl)-5-((E)-3-hydroxyprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol, the hydroxymethyl group is part of a complex structure that acts as a tyrosinase inhibitor. researchgate.net

Prop-1-en-1-yl (-CH=CH-CH₃): This group introduces a region of unsaturation and can influence the planarity and conformational flexibility of the side chain. Compounds like (E)-2-(3,4-dihydroxyphenyl)-3-formyl-4-hydroxy-5-(prop-1-en-1-yl)benzofuran have been isolated and studied for their antioxidant properties. researchgate.net The prop-1-en-1-yl group extends the conjugated system, which can impact electronic properties relevant to antioxidant activity.

Methoxy (B1213986) (-OCH₃): Replacing a hydroxyl group with a methoxy group removes a hydrogen bond donor and increases lipophilicity. This modification can have varied effects depending on the target. In some cases, methoxylation can enhance activity. For example, 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol showed protective effects against glutamate-induced oxidative injury. researchgate.net A study on 6-methoxy benzofuran derivatives identified compounds with potent osteogenesis-promoting effects, suggesting this group is favorable for certain therapeutic targets. nih.gov Conversely, for some activities like antioxidant effects, a free hydroxyl group is often more beneficial than a methoxy group. nih.gov

The table below details the role of these specific functional groups in various benzofuran derivatives.

| Functional Group | Position/Context | Observed Biological Role/Effect | Reference |

| Hydroxymethyl | C-3 of dihydrobenzofuran ring | Part of a structure acting as a tyrosinase inhibitor. | researchgate.net |

| Prop-1-en-1-yl | C-5 of benzofuran ring | Extends conjugation, present in compounds with antioxidant activity. | researchgate.net |

| Methoxy | C-6 of benzofuran ring | Found in derivatives with neuroprotective and osteogenesis-promoting effects. | researchgate.netnih.gov |

| Methoxy | C-7 of dihydrobenzofuran ring | Part of a complex tyrosinase inhibitor. | researchgate.net |

Conformational Analysis and Molecular Planarity in Relation to Biological Activity

The three-dimensional shape and rigidity of a molecule are fundamental to its ability to bind to a biological target. For 2-phenylbenzofuran (B156813) derivatives, the planarity of the molecule is a significant factor. The benzofuran ring system itself is largely planar. However, the connection to the C-2 phenyl ring introduces a degree of rotational freedom.

The dihedral angle between the benzofuran ring and the C-2 phenyl ring is a critical parameter. Substituents on either ring can create steric hindrance, forcing a twist in the molecule and altering its conformation. This change in three-dimensional shape can directly impact biological activity by disrupting the optimal orientation required for binding to a target. Therefore, maintaining a certain degree of molecular planarity is often considered beneficial for the activity of this class of compounds.

Future Research Directions and Academic Implications

Exploration of Novel and Efficient Synthetic Pathways

The classical synthesis of benzofurans often involves multi-step procedures. However, recent advancements in organic chemistry offer promising avenues for more efficient and versatile production of 2-arylbenzofuran derivatives. Future research should focus on adapting these modern catalytic strategies to improve the synthesis of 2-(4-Hydroxyphenyl)benzofuran-6-ol.

Key areas for exploration include:

Transition Metal-Catalyzed Reactions: Catalysts based on gold, rhodium, and palladium have revolutionized the construction of the benzofuran (B130515) nucleus. nih.gov For instance, gold-catalyzed reactions of quinols with alkynyl esters and rhodium-catalyzed C-H activation/cyclization reactions present powerful methods for assembling the core structure with high efficiency and control over substitution patterns. nih.gov

Lewis Acid-Promoted Domino Reactions: The use of Lewis acids like boron trifluoride diethyl etherate can initiate cascade reactions, allowing for the rapid construction of complex benzofurans from simple starting materials in a single pot. nih.gov

Visible-Light-Mediated Catalysis: Green chemistry approaches using visible light to promote reactions, such as the cyclization of enynes and disulfides, offer an environmentally benign alternative to traditional methods. nih.gov

Adapting these innovative methods could significantly streamline the synthesis, enabling the creation of a diverse library of derivatives for biological screening. A one-pot reaction for synthesizing 2-(4-hydroxyphenyl)benzofurans has already been described, providing a strong starting point for further optimization. nih.gov

Table 1: Modern Catalytic Strategies for Benzofuran Synthesis

| Catalytic System | Reaction Type | Potential Advantage for Derivative Synthesis |

|---|---|---|

| Gold (Au) Catalysis | Cyclization of alkynyl esters and quinols | High efficiency and functional group tolerance. nih.gov |

| Rhodium (Rh) Catalysis | C-H activation and migratory insertion | Direct functionalization of C-H bonds, reducing pre-functionalization steps. nih.gov |

| Lewis Acids (e.g., BF₃·OEt₂) | Domino (cascade) reactions | Rapid assembly of complex structures from simple precursors in one pot. nih.gov |

In-Depth Mechanistic Studies at the Molecular and Cellular Level

While various biological activities are attributed to the benzofuran class, the precise molecular mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future investigations should employ advanced biochemical and cell-based assays to understand how these compounds interact with their biological targets.

Key research questions include:

Allosteric Modulation: A library of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans has been shown to act as allosteric modulators of Heat shock protein 90 (Hsp90), a key molecular chaperone involved in cancer. unimi.it Future studies should determine if this compound or its derivatives can similarly bind to allosteric sites on Hsp90 or other proteins, altering their conformation and function.

Enzyme Inhibition Kinetics: Derivatives have shown inhibitory activity against enzymes like 5-lipoxygenase. researchgate.net Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to guide the design of more potent and selective inhibitors.

Signal Transduction Pathways: Benzofurans have been observed to modulate pathways such as the hypoxia-inducible factor (HIF-1) pathway and NF-κB signaling. nih.govresearchgate.net Transcriptomic and proteomic analyses could reveal the full spectrum of signaling cascades affected by this compound, providing a comprehensive view of its cellular effects.

Discovery and Validation of New Biological Targets and Pathways

The structural similarity of this compound to compounds with known biological activities suggests it may interact with a range of targets. A crucial future direction is the unbiased screening and subsequent validation of new protein targets and cellular pathways.

Potential areas for discovery include:

Neuroprotection: Certain benzofuran derivatives protect against glutamate-induced oxidative injury in neuronal cells. researchgate.net This suggests that this compound could be investigated as a potential therapeutic agent for neurodegenerative diseases, with research focusing on its interaction with targets involved in oxidative stress and neuronal apoptosis.

Amyloid Beta Aggregation: The 2-(4-hydroxyphenyl)benzofuran scaffold is a known inhibitor of beta-amyloid peptide aggregation, a key pathological event in Alzheimer's disease. nih.gov Investigating the efficacy of the 6-hydroxy variant in this context is a logical and important next step.

Receptor Selectivity: The benzothiophene (B83047) analogue of this compound forms the core of raloxifene, a selective estrogen receptor modulator (SERM). drugbank.com Given that 7-substituted 2-phenyl-benzofurans are known to be selective for estrogen receptor beta (ERβ), it is critical to explore the receptor binding profile of this compound to determine its potential as a selective modulator for hormonal therapies. drugbank.com

Anticancer Targets: Beyond Hsp90, related compounds inhibit tubulin polymerization, a validated anticancer strategy. nih.gov Screening this compound and its derivatives against a panel of cancer-related kinases, polymerases, and other enzymes could uncover novel therapeutic opportunities.

Advanced Structure-Based Drug Design Strategies for Derivative Optimization

To translate the potential of the this compound scaffold into optimized lead compounds, future research must leverage advanced structure-based drug design and medicinal chemistry strategies. This involves a systematic exploration of the structure-activity relationship (SAR).

Key strategies include:

Computational Modeling and Virtual Screening: Before synthesis, computational tools can be used to predict the binding affinity of virtual derivatives to the crystal structures of known targets like ERβ or Hsp90. unimi.ityoutube.com This in silico approach can prioritize which derivatives are most likely to be active, saving time and resources.

Systematic Scaffold Decoration: A library of derivatives should be synthesized to probe the importance of different positions on the molecule. Introducing various substituents at available positions on both the benzofuran ring system and the pendant phenyl ring can dramatically influence potency, selectivity, and pharmacokinetic properties. nih.gov

Hydroxyl Group Bioisosteres: The two hydroxyl groups are key features, likely involved in hydrogen bonding with target proteins. researchgate.net Replacing these groups with other hydrogen bond donors/acceptors (e.g., amines, amides) or groups that alter electronic properties can fine-tune binding interactions and improve drug-like properties.

Table 2: Conceptual Structure-Activity Relationship (SAR) for Derivative Optimization

| Modification on Core Scaffold | Rationale | Desired Outcome |

|---|---|---|

| Varying substituents on the benzofuran ring | Explore steric and electronic effects on target binding. | Enhanced potency and/or selectivity. |

| Modifying the 6-OH group | Modulate hydrogen bonding capacity and polarity. | Improved receptor affinity or cell permeability. |

| Modifying the 4'-OH group on the phenyl ring | Alter interaction with the target's binding pocket. | Increased binding affinity. |

By systematically applying these research strategies, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Hydroxyphenyl)benzofuran-6-ol, and how are intermediates characterized?

Synthesis typically involves coupling benzofuran precursors with phenolic derivatives. For example, NaH-mediated alkylation in THF can link hydroxy-substituted phenyl groups to benzofuran scaffolds under anhydrous conditions . Key intermediates are characterized via -NMR (to confirm substitution patterns), -NMR (to verify benzofuran backbone integrity), and mass spectrometry (to determine molecular weight). IR spectroscopy is used to track hydroxyl group retention (broad peaks ~3200–3500 cm) .

Q. How is the regioselectivity of hydroxyl groups on the benzofuran ring confirmed experimentally?

Regioselectivity is determined via NOESY (nuclear Overhauser effect spectroscopy) to identify spatial proximity between hydroxyl protons and adjacent aromatic protons. For example, coupling constants in -NMR and cross-peaks in 2D spectra differentiate between 6-hydroxyl and 4-hydroxyl positions. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of substitution patterns .

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?

- HPLC-MS : Separates isomers based on retention time and mass-to-charge ratio.

- NMR Chemical Shifts : Substituent-induced deshielding effects (e.g., para-hydroxyphenyl vs. meta-hydroxyphenyl) produce distinct aromatic proton splitting patterns.

- X-ray Diffraction : Resolves ambiguities in stereoelectronic environments .

Q. How are the stability and solubility of this compound optimized for biological assays?

Q. What are the primary spectroscopic signatures of this compound?

- UV-Vis : Absorbance maxima at ~280–320 nm due to π→π* transitions in the benzofuran-phenolic system.

- Fluorescence : Emission at ~350–400 nm (excitation at 280 nm), useful for tracking in cellular uptake studies .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Dose-Response Curves : Establish EC and IC values across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa cells) to differentiate context-specific effects.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., COX-2 inhibition vs. NF-κB modulation) .

- Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to divergent outcomes .

Q. What strategies mitigate challenges in achieving high-yield [3,3]-sigmatropic rearrangements during synthesis?

- Catalyst Optimization : Use of Au(I) or Pd(II) catalysts improves regioselectivity and reduces side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing rearrangement efficiency.

- Temperature Control : Stepwise heating (40°C → 80°C) prevents premature decomposition of diazo intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to COX-2 or estrogen receptors, guided by crystallographic data (PDB IDs: 1PXX, 3LN1).

- MD Simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories .

Q. What methods validate the compound’s role as a fluorescent probe in live-cell imaging?

- Confocal Microscopy : Co-localization with organelle-specific dyes (e.g., MitoTracker for mitochondria).

- Photostability Assays : Continuous laser exposure (488 nm) quantifies fluorescence decay rates.

- Quantum Yield Calculation : Relative to fluorescein in PBS (pH 7.4) .

Q. How are batch-to-batch variations in synthetic yield addressed during scale-up?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.

- Design of Experiments (DoE) : Response surface methodology optimizes variables (e.g., equivalents of NaH, reaction time) .

Key Data from Literature

| Property/Parameter | Method/Value | Reference |

|---|---|---|

| Synthetic Yield (Typical) | 51–68% via [3,3]-sigmatropic rearrangement | |

| -NMR (DMSO-d) | δ 6.85 (d, J=8.4 Hz, H-3), 7.32 (s, H-5) | |

| Fluorescence Quantum Yield | 0.42 (vs. fluorescein) | |

| COX-2 IC | 12.3 μM (RAW 264.7 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.